molecular formula C7H6N2O B1588378 2-Methoxyisonicotinonitrile CAS No. 72716-86-0

2-Methoxyisonicotinonitrile

Cat. No. B1588378
Key on ui cas rn: 72716-86-0
M. Wt: 134.14 g/mol
InChI Key: NZAZWLSRKMDRNS-UHFFFAOYSA-N
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Patent
US05527819

Procedure details

A solution of 2-chloro-4-cyanopyridine (1.25 g, 9.1 mmol), prepared as described by D. Libermann, N. Rist, F. Grumbach, S. Cals, M. Moyeux and A. Rouaix, Bull. Soc. Chim. France, 694 (1958), in methanol was treated with sodium methoxide (0.58 g, 10.9 mmol) and refluxed for 30 minutes. The reaction mixture was cooled, filtered and the filtrate concentrated in vacuo to obtain the crude product as an off-white solid. The crude product was chromatographed on silica gel with 20% ethyl acetate in hexane. The title compound was obtained as a white powder.
Quantity
1.25 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0.58 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([C:8]#[N:9])[CH:5]=[CH:4][N:3]=1.[CH3:10][O-:11].[Na+]>CO>[C:8]([C:6]1[CH:5]=[CH:4][N:3]=[C:2]([O:11][CH3:10])[CH:7]=1)#[N:9] |f:1.2|

Inputs

Step One
Name
Quantity
1.25 g
Type
reactant
Smiles
ClC1=NC=CC(=C1)C#N
Step Two
Name
sodium methoxide
Quantity
0.58 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to obtain the crude product as an off-white solid
CUSTOM
Type
CUSTOM
Details
The crude product was chromatographed on silica gel with 20% ethyl acetate in hexane

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC(=NC=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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